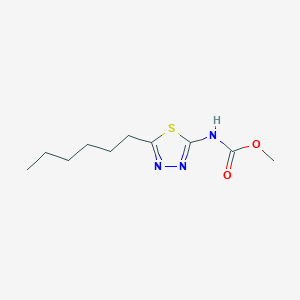![molecular formula C14H19N3O3S B12487156 N'-[2-(benzylsulfanyl)acetyl]morpholine-4-carbohydrazide](/img/structure/B12487156.png)
N'-[2-(benzylsulfanyl)acetyl]morpholine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[2-(benzylsulfanyl)acetyl]morpholine-4-carbohydrazide is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring, a benzylsulfanyl group, and a carbohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(benzylsulfanyl)acetyl]morpholine-4-carbohydrazide typically involves the following steps:
Formation of the Benzylsulfanyl Acetyl Intermediate: This step involves the reaction of benzyl mercaptan with chloroacetic acid to form benzylsulfanyl acetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide.
Acylation of Morpholine: The benzylsulfanyl acetic acid is then reacted with morpholine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the benzylsulfanyl acetyl morpholine intermediate.
Formation of Carbohydrazide: The final step involves the reaction of the benzylsulfanyl acetyl morpholine intermediate with hydrazine hydrate to form N’-[2-(benzylsulfanyl)acetyl]morpholine-4-carbohydrazide. This reaction is typically carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for N’-[2-(benzylsulfanyl)acetyl]morpholine-4-carbohydrazide are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-[2-(benzylsulfanyl)acetyl]morpholine-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-[2-(benzylsulfanyl)acetyl]morpholine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of N’-[2-(benzylsulfanyl)acetyl]morpholine-4-carbohydrazide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The carbohydrazide moiety can form hydrogen bonds with biological macromolecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
N-acetylmorpholine: A simpler morpholine derivative used in various industrial applications.
Benzylsulfanyl acetic acid: A precursor in the synthesis of N’-[2-(benzylsulfanyl)acetyl]morpholine-4-carbohydrazide.
Morpholine-4-carbohydrazide: Another morpholine derivative with potential biological activities.
Uniqueness
N’-[2-(benzylsulfanyl)acetyl]morpholine-4-carbohydrazide is unique due to the combination of the benzylsulfanyl group and the carbohydrazide moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other morpholine derivatives, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H19N3O3S |
|---|---|
Peso molecular |
309.39 g/mol |
Nombre IUPAC |
N'-(2-benzylsulfanylacetyl)morpholine-4-carbohydrazide |
InChI |
InChI=1S/C14H19N3O3S/c18-13(11-21-10-12-4-2-1-3-5-12)15-16-14(19)17-6-8-20-9-7-17/h1-5H,6-11H2,(H,15,18)(H,16,19) |
Clave InChI |
KSJXOGZQYILDEQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)NNC(=O)CSCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(7H-purin-6-ylsulfanyl)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12487094.png)
![5-(3-nitrophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12487100.png)

![3-bromo-4-ethoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12487111.png)
![N-{4-[(4-cyclooctylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B12487117.png)
![N-tert-butyl-2-{4-[(tert-butylamino)methyl]-2-chloro-6-ethoxyphenoxy}acetamide](/img/structure/B12487120.png)
![N-(9-ethyl-9H-carbazol-3-yl)-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide](/img/structure/B12487123.png)
![8-phenyl-2,4-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(6H)-dione](/img/structure/B12487125.png)
![2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12487129.png)

![1-{2-[(4-Methylcyclohexyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12487136.png)
![N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)sulfonyl]piperidin-4-amine](/img/structure/B12487141.png)
![N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)pyridine-3-carboxamide](/img/structure/B12487152.png)
